Piperidine-4-carbohydrazide Derivative A13 Exhibits 20-Fold Superior Potency Against Verticillium dahliae Compared to Carbendazim
A piperidine-4-carbohydrazide derivative bearing a quinazolinyl moiety, compound A13, demonstrated an EC50 value of 1.12 μg/mL against the agriculturally significant fungus *Verticillium dahliae* in vitro. This represents a 17.2-fold improvement over the positive control Carbendazim (EC50 = 19.3 μg/mL) and a 9.8-fold improvement over Chlorothalonil (EC50 = 11.0 μg/mL) [1]. The compound also achieved in vivo protective and curative efficiencies of 76.9% and 76.6%, respectively, against *Rhizoctonia solani* in potted rice plants at 200 μg/mL [1].
| Evidence Dimension | In vitro antifungal activity (EC50) against Verticillium dahliae |
|---|---|
| Target Compound Data | EC50 = 1.12 μg/mL (for derivative A13 of piperidine-4-carbohydrazide) |
| Comparator Or Baseline | Carbendazim (EC50 = 19.3 μg/mL); Chlorothalonil (EC50 = 11.0 μg/mL) |
| Quantified Difference | A13 is 17.2-fold more potent than Carbendazim; 9.8-fold more potent than Chlorothalonil |
| Conditions | In vitro antifungal bioassay against Verticillium dahliae |
Why This Matters
This level of potency gain against a commercial fungicide justifies the selection of piperidine-4-carbohydrazide as a starting scaffold for developing next-generation SDH inhibitors to combat resistant fungal strains.
- [1] Yang, Y., et al. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry 72.31 (2024): 17283-17294. View Source
